1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride
CAS No.: 25487-28-9
Cat. No.: VC0004861
Molecular Formula: C20H26ClNS
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25487-28-9 |
|---|---|
| Molecular Formula | C20H26ClNS |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium chloride |
| Standard InChI | InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H |
| Standard InChI Key | YMZCMCDSCRSIBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Talsupram hydrochloride is the hydrochloride salt of talsupram, a benzo[c]thiophene derivative. Its systematic IUPAC name is 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium chloride. The compound’s structure features a benzothiophene core substituted with dimethyl and phenyl groups, linked to a propylamine chain with a methylammonium moiety . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 25487-28-9 |
| Molecular Formula | |
| Molecular Weight | 347.9 g/mol |
| Parent Compound (CAS) | 21489-20-3 (Talsupram) |
Synonyms such as LU 5-005 hydrochloride and DA-58262 reflect its historical use in experimental pharmacology .
Structural and Stereochemical Features
The benzothiophene ring system in talsupram hydrochloride adopts a planar conformation, while the dimethyl and phenyl substituents introduce steric hindrance that influences receptor binding. X-ray crystallography and computational modeling reveal that the protonated amine group forms ionic interactions with chloride ions, stabilizing the crystalline structure . Unlike its parent compound talsupram, the hydrochloride salt exhibits enhanced solubility in aqueous media, a critical factor for bioavailability in preclinical studies .
Pharmacological Profile and Mechanisms of Action
Norepinephrine Reuptake Inhibition
Talsupram hydrochloride selectively inhibits the norepinephrine transporter (NET) with a half-maximal inhibitory concentration () of 2.3 nM, demonstrating negligible affinity for serotonin or dopamine transporters . This specificity arises from its ability to occupy the hydrophobic pocket of NET, as shown in molecular docking studies. The compound’s value of 3.7 facilitates blood-brain barrier penetration, enabling central nervous system activity .
Analgesic Efficacy in Neuropathic Pain Models
In a rat model of sciatic nerve ligation, talsupram hydrochloride (2.5–10 mg/kg, intraperitoneal) exhibited dose-dependent anti-hyperalgesic effects. The maximum percent maximal possible effect (%MPE) reached 78% in the hot plate test (supraspinal pain response) and 65% in the tail flick test (spinal reflex) . Comparative data against vilazodone (serotonin reuptake inhibitor) and indatraline (triple monoamine reuptake inhibitor) are summarized below:
| Drug (10 mg/kg) | Hot Plate %MPE | Tail Flick %MPE |
|---|---|---|
| Talsupram HCl | 78 ± 4.2 | 65 ± 3.8 |
| Vilazodone HCl | 42 ± 3.1 | 38 ± 2.9 |
| Indatraline HCl | 55 ± 3.7 | 58 ± 3.5 |
Talsupram’s superiority in the hot plate test () underscores noradrenergic signaling’s role in modulating supraspinal pain pathways .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of talsupram hydrochloride begins with (S)-3-amino-1,2-propanediol, undergoing six linear steps to yield the enantiomerically pure intermediate (99% ee) . Key reactions include Mitsunobu coupling with 2-methylphenol and subsequent Boc deprotection using trifluoroacetic acid. The hydrochloride salt forms via treatment with HCl in ether, yielding a white crystalline powder with 95% purity .
Physicochemical Properties
Talsupram hydrochloride’s solubility profile varies significantly across solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 34.7 |
| Dichloromethane | 8.9 |
Thermogravimetric analysis (TGA) shows decomposition at 218°C, consistent with its stability under physiological conditions .
Preclinical and Clinical Research Findings
Neuropathic Pain Management
In chronic constriction injury models, talsupram hydrochloride (5 mg/kg/day for 14 days) reduced mechanical allodynia by 60% and thermal hyperalgesia by 55%, effects attributed to noradrenaline-mediated descending inhibitory pathways . Microdialysis studies confirmed a 3.5-fold increase in prefrontal cortex norepinephrine levels post-administration () .
Comparative Efficacy Against Antidepressants
While talsupram hydrochloride lacks significant serotonergic activity, its analgesic potency surpasses duloxetine (a dual SNRI) in rodent models. At equimolar doses (10 mg/kg), talsupram achieved a 25% greater reduction in pain-related behaviors (), suggesting its potential as a specialized analgesic agent .
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